![molecular formula C20H16ClNO3S B2639775 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether CAS No. 477869-51-5](/img/structure/B2639775.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether” is an organic molecule that contains several functional groups. These include a chlorophenyl group, a nitrobenzyl group, and a methylphenyl ether group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the ether group could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Poly(sulfone ether amide amide)s Synthesis : A new sulfone ether amide diamine was synthesized, leading to the creation of poly(sulfone ether amide amide)s with significant thermal stability and solubility properties. These polymers show potential in high-performance applications due to their robust physical properties (Mehdipour‐Ataei et al., 2005).
Transparent Polyimides with High Refractive Index : Research on transparent polyimides derived from thiophenyl-substituted benzidines, including compounds synthesized from (3-nitrophenyl)(phenyl)sulfane, demonstrated high refractive indices, small birefringences, and good thermomechanical stabilities. These materials could be used in optical applications where clarity and durability are essential (Tapaswi et al., 2015).
Highly Soluble and Thermally Stable Poly(sulfone ether imide)s : A study highlighted the synthesis of novel poly(sulfone ether imide)s with excellent solubility and thermal stability, pointing towards their utility in environments requiring materials that can withstand high temperatures without degrading (Abbasi et al., 2015).
Engineering Thermoplastics with High Performance : The development of phthalazinone poly(aryl ether sulfone ketone)s featuring high thermal stability, solubility in polar solvents, and the ability to form flexible, transparent films opens up new avenues in the field of engineering thermoplastics for advanced applications (Xuan et al., 2003).
Chemical Structure and Activity
- Acaricidal Activity of 3-Alkylthiophenyl 4-Nitrophenyl Ethers : The chemical structure of 3-alkylthiophenyl 4-nitrophenyl ethers was investigated for their pesticidal activities. These compounds demonstrated remarkable acaricidal activities, showcasing the potential for agricultural applications (Kato et al., 1975).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenoxy)methyl]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDFHXCBWYTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
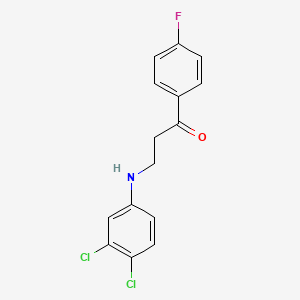
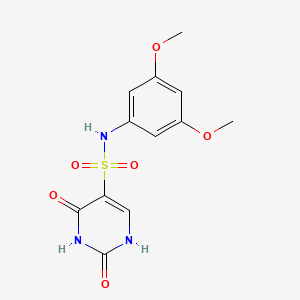

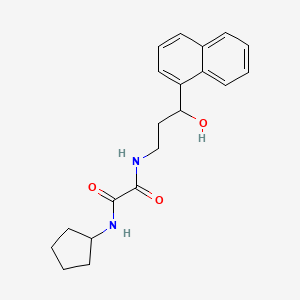


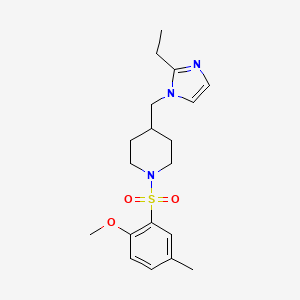
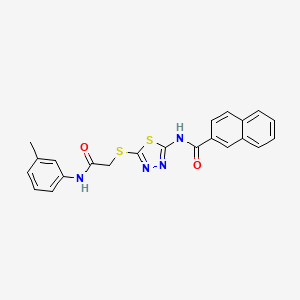
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)